3-氨基丁酸苄酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

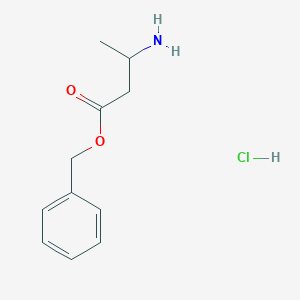

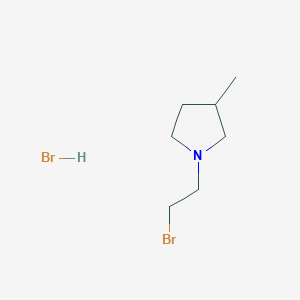

Benzyl 3-aminobutanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 . It is used in scientific research and development .

Synthesis Analysis

The synthesis of benzyl amines, such as Benzyl 3-aminobutanoate hydrochloride, can be achieved through palladium-catalyzed carbonylative aminohomologation of aryl halides . This reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction .Molecular Structure Analysis

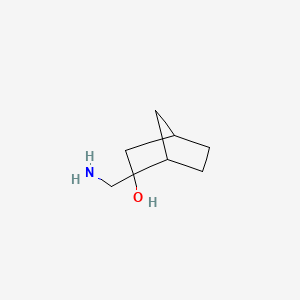

The molecular structure of Benzyl 3-aminobutanoate hydrochloride consists of a benzyl group attached to a 3-aminobutanoate . The InChI code for this compound is 1S/C11H15NO2.ClH/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H .Chemical Reactions Analysis

Amines, such as Benzyl 3-aminobutanoate hydrochloride, can undergo various reactions. The most general reactions of amines include alkylation and acylation . Alkylation involves the reaction of amines with a primary alkyl halide, while acylation involves the nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

Benzyl 3-aminobutanoate hydrochloride has a molecular weight of 193.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 and a complexity of 176 .科学研究应用

药理学:潜在治疗剂合成

3-氨基丁酸苄酯盐酸盐可作为合成各种治疗剂的前体。 其结构允许引入苄基保护,这在开发需要在合成过程中选择性脱保护的药物分子时非常有用 .

有机合成:胺类中间体

在有机化学中,3-氨基丁酸苄酯盐酸盐作为合成苄基胺的中间体具有价值。 这些胺类在创建具有潜在药理活性的化合物方面至关重要 .

生物化学:酶抑制研究

该化合物可用于生物化学研究,以研究酶-底物相互作用,特别是识别苄胺底物的酶。 它有助于了解酶抑制和激活的机制 .

材料科学:聚合物和树脂生产

在材料科学中,3-氨基丁酸苄酯盐酸盐可能参与聚合物和树脂的生产,特别是那些需要苄基组分来实现结构稳定性或特定功能特性的树脂 .

分析化学:色谱标准

由于其定义明确的结构和特性,3-氨基丁酸苄酯盐酸盐可用作色谱分析中的标准品,以校准设备或开发新的分析方法 .

工业应用:化学制造

在工业规模上,该化合物可用于制造需要特定苄基化产品的精细化学品。 其在合成更大规模化学品中的作用有待进一步探索 .

安全和危害

In case of inhalation, it is advised to move the victim to fresh air and seek medical attention if symptoms persist . If it comes into contact with the skin, it should be washed off immediately with plenty of water for at least 15 minutes . If irritation persists, medical attention should be sought .

作用机制

Mode of Action

These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

. These reactions can have downstream effects on various biochemical pathways.

属性

IUPAC Name |

benzyl 3-aminobutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGHYYGPFHLTRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1423029-31-5 |

Source

|

| Record name | Butanoic acid, 3-amino-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1376539.png)

![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)

amine hydrochloride](/img/structure/B1376545.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)